N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide
Description
N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative featuring a pyrazole moiety (3,5-dimethyl substitution) linked via an ethyl chain to one amide nitrogen, while the other amide nitrogen is connected to a phenethyl group. The compound’s synthesis likely involves coupling reactions between activated oxalic acid derivatives and the respective amine precursors.
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-14(2)21(20-13)11-10-19-17(23)16(22)18-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQGKCZIOOVVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide typically involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring The reaction conditions often include the use of catalysts such as vitamin B1 and solvents like ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the oxalamide moiety to amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include pyrazolone derivatives, amine derivatives, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide has shown promise in several medicinal applications:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This makes it a potential candidate for treating inflammatory diseases such as arthritis.
- Neuroprotective Properties : The antioxidant capabilities of the compound suggest it could protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Material Science
The unique chemical structure of this compound allows it to be utilized in material science:
- Polymer Chemistry : This compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its ability to form hydrogen bonds can improve the interfacial adhesion between polymer chains .
Agricultural Applications
Research into similar pyrazole derivatives has revealed potential applications in agriculture:
- Pesticidal Activity : Compounds with pyrazole structures have been noted for their insecticidal properties. This compound may exhibit similar effects, making it a candidate for developing new agrochemicals .
Case Studies and Research Findings
Several studies have explored the biological activities and applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. The oxalamide moiety can interact with receptor proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Comparisons
The compound’s uniqueness lies in its hybrid design, combining a pyrazole ring (known for metal-binding properties) with a phenethyl group (often associated with hydrophobic interactions). Similar compounds include:
| Compound Name | Key Structural Features | Potential Applications |
|---|---|---|
| N1-Phenethyl-N2-(pyridin-2-yl)oxalamide | Pyridine instead of pyrazole | Catalysis, enzyme inhibition |
| N1-(3,5-Dimethylpyrazol-1-yl-methyl)-N2-benzyloxalamide | Shorter methylene linker, benzyl group | Coordination polymers, drug delivery |
| N1-(2-Pyrazolylethyl)-N2-(4-fluorophenethyl)oxalamide | Fluorinated phenethyl, unsubstituted pyrazole | Radiolabeling, PET imaging |
Structural differences influence properties such as solubility, steric bulk, and electronic profiles. For instance, replacing pyrazole with pyridine (as in the first analog) reduces metal-binding affinity but enhances π-π stacking capabilities .
Methodological Frameworks for Comparison
The absence of specific experimental data in the provided evidence necessitates reliance on established methodologies:
- Crystallographic Refinement : Programs like SHELX enable precise determination of bond lengths, angles, and torsional parameters, critical for comparing molecular geometries.
- Structural Visualization : Tools such as Mercury facilitate overlay analyses to assess steric and electronic differences between analogs (e.g., pyrazole vs. pyridine ring orientations).
- Computational Modeling : Density Functional Theory (DFT) calculations could predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities relative to analogs.
Biological Activity
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
Structural Overview
The compound is characterized by a pyrazole ring and an oxalamide moiety , linked through an ethyl spacer to a phenethyl group. This structural arrangement is believed to contribute significantly to its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
Biological Activity
Research indicates that compounds containing pyrazole rings often exhibit a range of biological activities, including:
- Anti-inflammatory : Pyrazole derivatives are known for their ability to reduce inflammation, which is critical in various chronic diseases.
- Analgesic : These compounds have shown promise in pain relief, making them candidates for analgesic drug development.
- Antimicrobial : Their efficacy against various pathogens has been documented, suggesting potential applications in treating infections.
- Anticancer : Notably, this compound has been highlighted for its ability to inhibit certain cancer cell lines, indicating its potential as an anti-cancer agent .
1. Cytotoxic Effects on Cancer Cell Lines
In a study focusing on similar pyrazole derivatives, a compound structurally related to this compound demonstrated significant cytotoxicity against C6 glioma cells. The IC50 value was reported at 5.13 µM, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM). Flow cytometry analysis revealed that this compound induced apoptosis and caused cell cycle arrest primarily in the G0/G1 phase .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethylpyrazole | Contains a pyrazole ring | Basic structure without additional functional groups |
| Phenethyloxalamide | Similar oxalamide structure | Lacks the pyrazole moiety |
| 4-Aminoantipyrine | Contains a pyrazole ring but different substituents | Known for analgesic properties |
| 4-Methylpyrazole | Methyl substitution on the pyrazole ring | Used in industrial applications but less bioactive |
The combination of both a pyrazole ring and an oxalamide linkage in this compound enhances its biological activity compared to simpler analogs.
Q & A
Basic Research Question
- HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
- 1H/13C NMR : Verify the absence of rotamers caused by restricted rotation in the oxalamide bridge.
- FT-IR : Confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole C=N vibrations (~1500 cm⁻¹) .
Advanced Research Question How does crystallinity impact stability? Compare amorphous vs. crystalline forms using DSC and PXRD. Amorphous forms may exhibit higher solubility but lower thermal stability, requiring excipient screening for formulation .
How to address contradictions in reported biological activity across similar pyrazole derivatives?
Basic Research Question
Discrepancies may arise from assay conditions (e.g., UV intensity in photocleavage studies). Standardize protocols:
- Use a calibrated UV source (λ = 365 nm, intensity 0.5 mW/cm²).
- Normalize DNA concentration across experiments .
Advanced Research Question Are conflicting results due to off-target interactions? Perform proteomics profiling (e.g., affinity pull-down assays coupled with LC-MS/MS) to identify unintended protein targets. Compare with structurally distinct DNA-cleaving agents to isolate mechanism-specific effects .
What computational tools predict the compound’s pharmacokinetic properties?
Basic Research Question
Use QSAR models to estimate:
- LogP : Predict lipophilicity (e.g., using Molinspiration).
- Bioavailability : SwissADME or ADMETLab 2.0 can assess absorption and CYP450 interactions .
Advanced Research Question Can machine learning improve predictions for pyrazole-containing compounds? Train models on datasets like ChEMBL, focusing on pyrazole derivatives. Validate against experimental data for this compound’s solubility and plasma protein binding .
How to design experiments elucidating the compound’s mode of action in complex biological systems?
Advanced Research Question
Combine orthogonal approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
